molecular formula C8H4BrFS B8064982 6-Bromo-4-fluorobenzo[b]thiophene CAS No. 826995-63-5

6-Bromo-4-fluorobenzo[b]thiophene

Cat. No. B8064982
Key on ui cas rn: 826995-63-5
M. Wt: 231.09 g/mol
InChI Key: YZIJHVQUXMVCTC-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

Using analogous reaction condition and reagents as described in Example 25 for the preparation of I-25c above, 6-bromo-4-fluoro-benzo[b]thiophene-2-carboxylic acid (I-26c: 1.8 g, 6.47 mmol) in DMA (4 mL) and DBU (4.0 g, 26.54 mmol) were heated in microwave to afford the crude product. Purification by column chromatography on silica gel (100% hexane) afforded 1.45 g of the product (97% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:13]=1.C1CCN2C(=NCCC2)CC1>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC=1C=C(C2=C(SC(=C2)C(=O)O)C1)F
Name
Quantity
4 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated in microwave
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (100% hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(SC=C2)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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